

Cromolyn's Effects on Eosinophils and Other Immune Cells: A Technical Guide

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Compound of Interest

Compound Name: **Cromolyn**
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Executive Summary

Cromolyn sodium, a well-established mast cell stabilizer, exerts a range of inhibitory effects on various immune cells beyond its primary target. This technical guide provides an in-depth analysis of the current understanding of **cromolyn**'s interactions with eosinophils, neutrophils, and microglia, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the classical mechanism of action involves the inhibition of calcium influx in mast cells, emerging evidence suggests a more complex interplay of molecular targets, including the G-protein-coupled receptor 35 (GPR35), which is expressed on eosinophils and other immune cells. This guide synthesizes key findings from preclinical and clinical studies to offer a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Core Mechanism of Action: Beyond Mast Cell Stabilization

Cromolyn sodium's primary therapeutic action has long been attributed to its ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators.^[1] This effect is largely understood to be mediated by the inhibition of calcium influx into the mast cell upon activation.^[1] However, a growing body of evidence indicates that **cromolyn**'s immunomodulatory effects are not limited to mast cells. Studies have demonstrated its

inhibitory actions on eosinophils, neutrophils, and microglia, suggesting a broader anti-inflammatory profile.^{[2][3]} A key molecular target that may unify these effects is the G-protein-coupled receptor 35 (GPR35), which has been identified as a receptor for **cromolyn** and is expressed on human mast cells, basophils, and eosinophils.^[4]

Effects of Cromolyn on Eosinophils

Eosinophils are key effector cells in allergic inflammation and asthma. **Cromolyn** has been shown to directly impact eosinophil function, reducing their activation and contribution to the inflammatory cascade.

Quantitative Data: Eosinophil Function

Parameter	Cell/Model Type	Treatment	Effect	Reference
Blood Eosinophils	Inhaled			
	Patients with Aspirin-Intolerant Asthma	Cromolyn Sodium (20 mg, 4x daily for 1 week)	Significant decrease from baseline	[5]
Sputum Eosinophils	Inhaled			
	Patients with Aspirin-Intolerant Asthma	Cromolyn Sodium (20 mg, 4x daily for 1 week)	Significant decrease from baseline	[5]
Sputum Eosinophil Cationic Protein (ECP)	Inhaled			
	Patients with Aspirin-Intolerant Asthma	Cromolyn Sodium (20 mg, 4x daily for 1 week)	Significant decrease from baseline	[5]
Peak Esophageal Eosinophil Count	Pediatric Patients with Eosinophilic Esophagitis	Oral Viscous Cromolyn (100-200 mg, 4x daily)	Decrease from 62.1 to 57.3 eos/hpf (P = 0.78)	[6]
Eosinophil Peroxidase (EPX) Release	PAF-activated Mouse Bone Marrow-Derived Eosinophils (in vitro)	Cromolyn Sodium	Reduced EPX release	
Eosinophil Infiltration	Mouse Model of Allergic Peritonitis	Daily Cromolyn Sodium Injections	Decreased eosinophil numbers in peritoneal cavity	[2]
Eosinophil Infiltration	Mouse Model of Allergic Airways Inflammation	Daily Cromolyn Sodium Injections	Decreased eosinophil numbers in	

bronchoalveolar
lavage and lungs

Experimental Protocols

2.2.1. Measurement of Sputum Eosinophils and Eosinophil Cationic Protein (ECP)

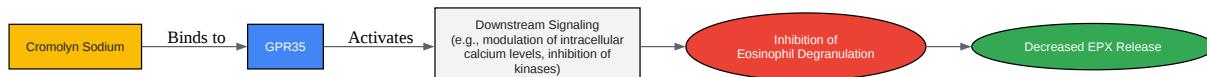
- **Sputum Induction and Processing:** Sputum was induced by inhalation of hypertonic saline. The collected sputum was treated with dithiothreitol (DTT) to dissociate mucus, followed by filtration and centrifugation to obtain a cell pellet.
- **Eosinophil Counting:** A portion of the cell suspension was used to prepare cytospins, which were stained with May-Grünwald-Giemsa for differential cell counting. Eosinophils were identified based on their characteristic morphology.
- **ECP Measurement:** The sputum supernatant was used to measure ECP levels using a specific radioimmunoassay (RIA) kit.[\[5\]](#)

2.2.2. In Vitro Eosinophil Peroxidase (EPX) Release Assay

- **Cell Culture:** Mouse bone marrow-derived eosinophils (BMEos) were cultured and differentiated.
- **Stimulation:** BMEos were pre-treated with **cromolyn** sodium at various concentrations before stimulation with platelet-activating factor (PAF) to induce degranulation.
- **EPX Measurement:** The supernatant was collected, and EPX activity was measured using a colorimetric assay with o-phenylenediamine (OPD) as a substrate. The absorbance was read at 492 nm.[\[2\]](#)[\[7\]](#)

Signaling Pathway

The precise signaling pathway for **cromolyn** in eosinophils is still under investigation, but the identification of GPR35 as a **cromolyn** receptor provides a significant lead.[\[4\]](#) Activation of this G-protein coupled receptor likely initiates a downstream signaling cascade that ultimately interferes with the machinery of degranulation and mediator release.



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Caption: Proposed signaling pathway for **cromolyn** in eosinophils.

Effects of Cromolyn on Other Immune Cells

Cromolyn's immunomodulatory effects extend to other key players in the immune response, including neutrophils and microglia.

Quantitative Data: Neutrophil and Microglia Function

Parameter	Cell/Model Type	Treatment	Effect	Reference
Neutrophil Chemotaxis	Human Neutrophils (in vitro)	Cromolyn Sodium (1, 10, 50 µg/ml)	Significant inhibition towards zymosan-activated serum and fMLP	[3]
Intracellular Free Calcium	Human Neutrophils (in vitro)	Cromolyn Sodium	Significant reduction in levels induced by zymosan-activated serum	[3]
Superoxide Anion Generation	Human Neutrophils (in vitro)	Cromolyn Sodium (100 µM)	57.3% decrease in the capacity of membranes to generate O ₂ ⁻ after PMA stimulation	[8]
Sputum Neutrophil Count	Patients with Cough-Variant Asthma	Inhaled Cromolyn	Significant decrease from 44% to 34.08%	[3]
Cytokine Secretion (IL-1β, IL-6, IFN-γ)	Human Microglia (HMC3) (in vitro)	Cromolyn Sodium (3 µM)	>40% inhibition	[9]
Chemokine Secretion (CXCL10, CCL2, CCL4)	Human Microglia (HMC3) (in vitro)	Cromolyn Sodium (3 µM)	>40% inhibition	[9]

Experimental Protocols

3.2.1. Neutrophil Chemotaxis Assay

- Cell Isolation: Neutrophils were isolated from the peripheral blood of healthy adult donors.

- **Chemotaxis Measurement:** A Boyden chamber assay was used to assess neutrophil migration. The lower chamber contained a chemoattractant (zymosan-activated serum or fMLP), and the upper chamber contained neutrophils pre-incubated with or without **cromolyn** sodium. After incubation, the number of neutrophils that migrated through the filter was quantified.

3.2.2. Measurement of Intracellular Calcium in Neutrophils

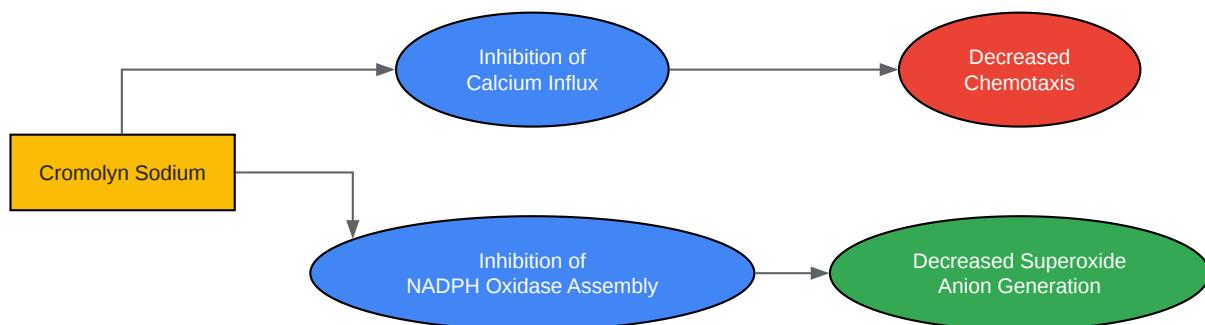
- **Cell Loading:** Isolated neutrophils were loaded with the calcium-specific fluorescent probe Fura-2.
- **Fluorometric Measurement:** The cells were stimulated with a chemoattractant in the presence or absence of **cromolyn** sodium, and the change in intracellular calcium concentration was measured using a fluorometer.

3.2.3. Measurement of Cytokine and Chemokine Secretion from Microglia

- **Cell Culture:** The human microglia cell line (HMC3) was cultured in appropriate media.
- **Stimulation:** Cells were pre-treated with **cromolyn** sodium and then stimulated with TNF- α to induce the production of inflammatory mediators.
- **Quantification:** The cell culture supernatant was collected, and the concentrations of various cytokines and chemokines were measured using a multiplex immunoassay platform (e.g., Meso Scale Discovery).[9]

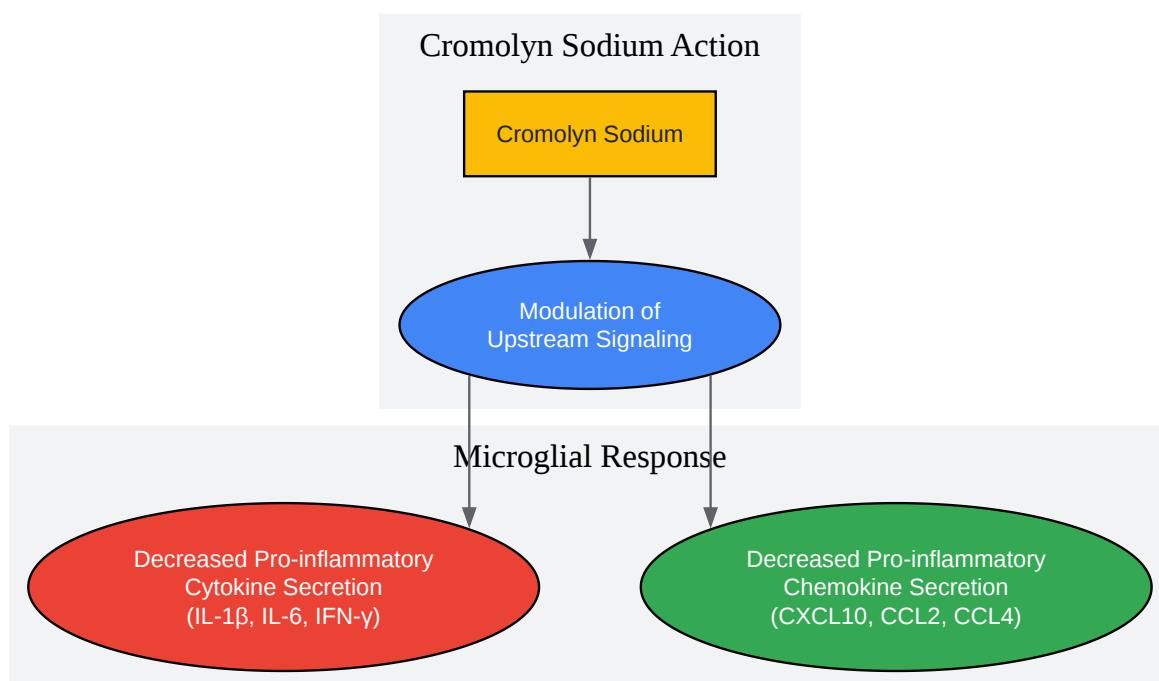
Signaling Pathways

Neutrophils: **Cromolyn's** inhibition of neutrophil chemotaxis and activation appears to be linked to a reduction in intracellular calcium levels and the inhibition of NADPH oxidase assembly.[3] [8]

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Caption: **Cromolyn**'s inhibitory effects on neutrophil function.

Microglia: In microglia, **cromolyn** has been shown to suppress the production of a wide array of pro-inflammatory cytokines and chemokines. The upstream signaling events are still being elucidated.

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Caption: **Cromolyn**'s suppression of microglial inflammatory mediator release.

Conclusion and Future Directions

Cromolyn sodium's immunomodulatory effects are more diverse than its initial classification as a mast cell stabilizer would suggest. The evidence clearly indicates that **cromolyn** can directly inhibit the activation and function of eosinophils, neutrophils, and microglia. The discovery of GPR35 as a potential receptor for **cromolyn** on these cells opens new avenues for understanding its molecular mechanisms and for the development of more targeted therapies.

Future research should focus on:

- Elucidating the complete signaling pathways initiated by **cromolyn** in eosinophils and other immune cells, particularly downstream of GPR35 activation.
- Conducting further clinical trials to explore the therapeutic potential of **cromolyn** in eosinophil- and neutrophil-driven inflammatory diseases.
- Developing more potent and selective agonists for GPR35 as a novel therapeutic strategy for a range of inflammatory conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complex and multifaceted immunopharmacology of **cromolyn** sodium.

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